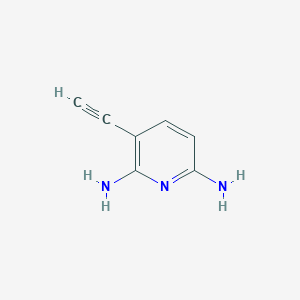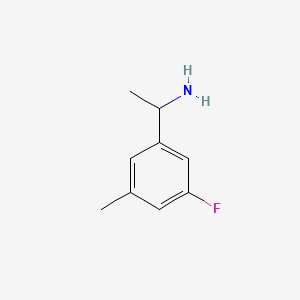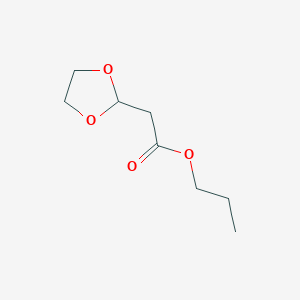
(1,3-Dioxolan-2-yl)-acetic acid propyl ester
Overview
Description
(1,3-Dioxolan-2-yl)-acetic acid propyl ester is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals containing a five-membered ring with two oxygen atoms at the 1 and 3 positions
Mechanism of Action
Target of Action
Similar compounds, such as dioxolanes, are known to be used in organic synthesis . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Mode of Action
It’s worth noting that dioxolanes, a class of compounds to which our compound belongs, are often used as protective groups in organic synthesis . They can protect carbonyl compounds from undergoing reactions during transformations of other functional groups that may be present .
Biochemical Pathways
It’s known that dioxolanes can be involved in various organic synthesis processes .
Result of Action
As a dioxolane derivative, it may play a role in the protection of carbonyl compounds during organic synthesis .
Action Environment
It’s known that the stability of dioxolanes can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)-acetic acid propyl ester typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1,3-Dioxolan-2-yl)-acetic acid propyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Comparison with Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms.
Uniqueness: (1,3-Dioxolan-2-yl)-acetic acid propyl ester is unique due to its specific ring structure and the presence of an ester functional group, which imparts distinct reactivity and stability compared to other dioxolanes and dioxanes. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various chemical processes.
Properties
IUPAC Name |
propyl 2-(1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-10-7(9)6-8-11-4-5-12-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPAYLWKZUVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


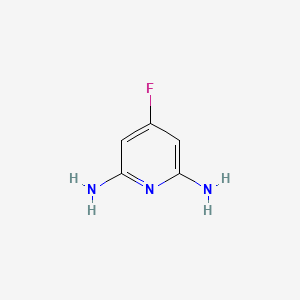
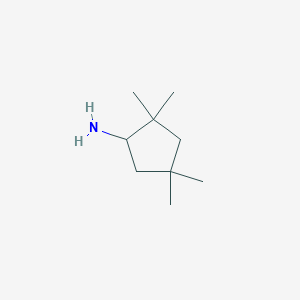
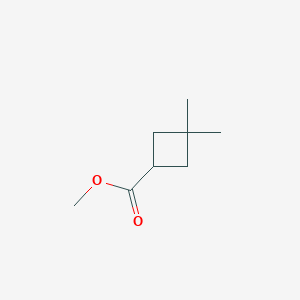

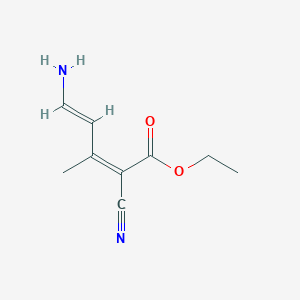
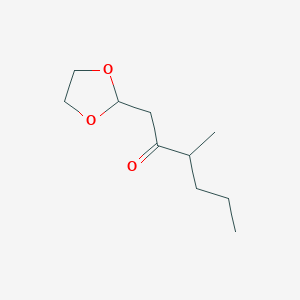
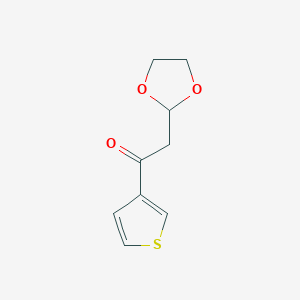
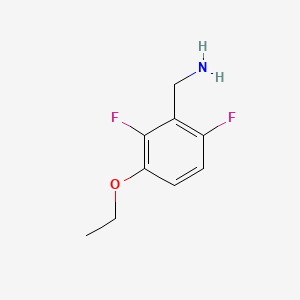
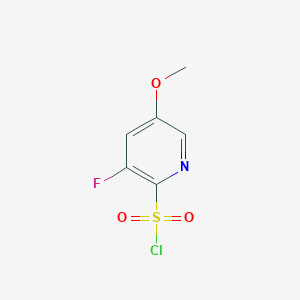
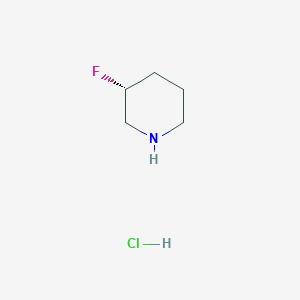
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
